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Compound of Interest

Compound Name: Fabomotizole

Cat. No.: B1666629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fabomotizole, marketed under the trade name Afobazole, is a non-benzodiazepine anxiolytic

and neuroprotective agent.[1] Developed in Russia, it is utilized for the treatment of anxiety

disorders and neurasthenia. Its mechanism of action is believed to involve a combination of

sigma-1 receptor agonism, melatonin receptor modulation, and inhibitory effects on monoamine

oxidase A (MAO-A). This guide provides a detailed overview of the chemical structure of

Fabomotizole and a comprehensive description of its synthetic pathway, including

experimental protocols and relevant chemical data.

Chemical Structure and Properties
Fabomotizole is chemically known as 4-[2-[(6-ethoxy-1H-benzimidazol-2-

yl)sulfanyl]ethyl]morpholine. Its chemical structure consists of a benzimidazole core substituted

with an ethoxy group, linked through a thioether bond to an ethylmorpholine moiety.

Table 1: Chemical and Physical Properties of Fabomotizole
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Property Value

IUPAC Name
4-[2-[(6-ethoxy-1H-benzimidazol-2-

yl)sulfanyl]ethyl]morpholine

Molecular Formula C₁₅H₂₁N₃O₂S

Molecular Weight 307.41 g/mol

CAS Number 173352-21-1

Appearance Off-white to light yellowish-brown powder

Melting Point
111-113°C (as 2-nitro-p-phenetidine

intermediate)[2]

Solubility Soluble in DMSO

Synthesis of Fabomotizole
The synthesis of Fabomotizole is a multi-step process that begins with the preparation of key

intermediates. The overall synthetic pathway is illustrated in the diagram below, followed by

detailed experimental protocols for each step.

Step 1: Nitration Step 2: Reduction Step 3: Cyclization Step 4: Alkylation

p-Phenetidine 2-Nitro-p-phenetidine
HNO₃, H₂SO₄

4-Ethoxy-o-phenylenediamineSodium Dithionite 2-Mercapto-5-ethoxybenzimidazolePotassium Ethylxanthate Fabomotizole4-(2-Chloroethyl)morpholine

Click to download full resolution via product page

Fig. 1: Synthetic Pathway of Fabomotizole

Step 1: Synthesis of 2-Nitro-p-phenetidine
The synthesis commences with the nitration of p-phenetidine.

Experimental Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.chembk.com/en/chem/2-nitro-p-phenetidine
https://www.benchchem.com/product/b1666629?utm_src=pdf-body
https://www.benchchem.com/product/b1666629?utm_src=pdf-body
https://www.benchchem.com/product/b1666629?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials: p-Phenetidine, Nitric Acid, Sulfuric Acid.

Procedure: A detailed experimental protocol for the nitration of p-phenetidine to yield 2-nitro-

p-phenetidine is not explicitly available in the provided search results. However, a general

procedure for the nitration of aromatic compounds involves the slow addition of the aromatic

substrate to a mixture of concentrated nitric and sulfuric acids at a controlled temperature,

typically below room temperature, to prevent over-nitration and side reactions. The reaction

mixture is then typically poured onto ice, and the precipitated product is collected by filtration,

washed with water, and purified, often by recrystallization.

Table 2: Quantitative Data for 2-Nitro-p-phenetidine

Parameter Value Reference

Molecular Formula C₈H₁₀N₂O₃ [2]

Molecular Weight 182.18 g/mol [2]

Melting Point 111-113 °C [2]

Step 2: Synthesis of 4-Ethoxy-o-phenylenediamine
The nitro group of 2-nitro-p-phenetidine is then reduced to an amine to form 4-ethoxy-o-

phenylenediamine.

Experimental Protocol:

Materials: 2-Nitro-p-phenetidine, Sodium Dithionite.

Procedure: The industrial synthesis of Fabomotizole utilizes sodium dithionite for the

reduction of 2-nitro-p-phenetidine.[1] A general laboratory procedure for the reduction of a

nitro group to an amine using sodium dithionite involves dissolving the nitro compound in a

suitable solvent system (e.g., a mixture of an organic solvent and water) and then adding an

aqueous solution of sodium dithionite. The reaction is often carried out at an elevated

temperature and may require a basic environment. After the reaction is complete, the

product is isolated by extraction and purified. A specific protocol for this reaction with detailed

conditions and yields was not found in the provided search results.
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Table 3: Quantitative Data for 4-Ethoxy-o-phenylenediamine

Parameter Value Reference

Molecular Formula C₈H₁₂N₂O [3]

Molecular Weight 152.19 g/mol [3]

Step 3: Synthesis of 2-Mercapto-5-ethoxybenzimidazole
The diamine intermediate undergoes cyclization to form the benzimidazole ring.

Experimental Protocol:

Materials: 4-Ethoxy-o-phenylenediamine, Potassium Ethylxanthate, Ethanol, Water, Acetic

Acid.

Procedure: A general procedure for the synthesis of 2-mercaptobenzimidazoles involves the

reaction of an o-phenylenediamine with carbon disulfide or a xanthate. The synthesis of

Fabomotizole employs potassium ethylxanthate for the cyclization of 4-ethoxy-o-

phenylenediamine.[1] A similar procedure for the synthesis of 5-methoxy-2-

mercaptobenzimidazole involves refluxing a mixture of the corresponding diamine,

potassium hydroxide, and carbon disulfide in 95% ethanol and water for three hours. After

treatment with charcoal and filtration, the product is precipitated by acidification with dilute

acetic acid.[4]

Table 4: Quantitative Data for 2-Mercapto-5-ethoxybenzimidazole

Parameter Value Reference

Molecular Formula C₉H₁₀N₂OS

Molecular Weight 194.26 g/mol

Step 4: Synthesis of Fabomotizole
The final step is the alkylation of the thiol group of the benzimidazole intermediate.
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Experimental Protocol:

Materials: 2-Mercapto-5-ethoxybenzimidazole, 4-(2-Chloroethyl)morpholine hydrochloride, a

suitable base, and a solvent.

Procedure: The alkylation of 2-mercapto-5-ethoxybenzimidazole is carried out with 4-(2-

chloroethyl)morpholine.[1] A general procedure for the S-alkylation of 2-

mercaptobenzimidazoles involves reacting the mercapto compound with an alkyl halide in

the presence of a base (such as potassium carbonate) in a polar aprotic solvent (like

acetone or DMF) under reflux conditions.[5] The reaction progress is typically monitored by

thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration

and evaporation of the solvent, followed by purification of the crude product, often by

recrystallization.

Conclusion
This technical guide has outlined the chemical structure and a viable synthetic route for

Fabomotizole. The synthesis involves a four-step sequence starting from readily available p-

phenetidine. While the overall pathway is well-established, detailed experimental procedures

with specific reaction parameters and yields for each step would require further investigation

from primary literature such as patents and peer-reviewed articles. The provided information

serves as a comprehensive foundation for researchers and drug development professionals

interested in the chemistry of Fabomotizole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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